molecular formula C12H16O2 B14306000 7-(5-Methylfuran-2-yl)hept-2-en-4-one CAS No. 112158-03-9

7-(5-Methylfuran-2-yl)hept-2-en-4-one

Cat. No.: B14306000
CAS No.: 112158-03-9
M. Wt: 192.25 g/mol
InChI Key: AXSMLVMKAWBDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5-Methylfuran-2-yl)hept-2-en-4-one is an organic compound with a molecular formula of C13H18O2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Methylfuran-2-yl)hept-2-en-4-one typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable heptenone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(5-Methylfuran-2-yl)hept-2-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

7-(5-Methylfuran-2-yl)hept-2-en-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 7-(5-Methylfuran-2-yl)hept-2-en-4-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound has a similar structure but differs in the position of the double bond.

    6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Another similar compound with slight variations in the carbon chain.

Uniqueness

7-(5-Methylfuran-2-yl)hept-2-en-4-one is unique due to its specific arrangement of the furan ring and the heptenone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

112158-03-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

7-(5-methylfuran-2-yl)hept-2-en-4-one

InChI

InChI=1S/C12H16O2/c1-3-5-11(13)6-4-7-12-9-8-10(2)14-12/h3,5,8-9H,4,6-7H2,1-2H3

InChI Key

AXSMLVMKAWBDDH-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CCCC1=CC=C(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.